4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682526
InChI: InChI=1S/C10H13NO3S/c12-4-9-3-8(5-15-9)11-2-1-10(14,6-11)7-13/h3-5,13-14H,1-2,6-7H2
SMILES:
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17682526

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
IUPAC Name 4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H13NO3S/c12-4-9-3-8(5-15-9)11-2-1-10(14,6-11)7-13/h3-5,13-14H,1-2,6-7H2
Standard InChI Key JURVMFUGQAGUJR-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1(CO)O)C2=CSC(=C2)C=O

Introduction

Structural and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates a thiophene ring—a five-membered aromatic system containing sulfur—with a pyrrolidine ring substituted at the 3-position with both hydroxyl (-OH) and hydroxymethyl (-CH2_2OH) groups. The aldehyde (-CHO) group at the 2-position of the thiophene ring enhances its electrophilicity, making it a versatile intermediate for further chemical modifications.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Molecular FormulaC10H13NO3S\text{C}_{10}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight227.28 g/mol
Canonical SMILESC1CN(CC1(CO)O)C2=CSC(=C2)C=O
PubChem Compound ID130608369

The pyrrolidine ring’s stereochemistry and substituent arrangement influence its conformational flexibility and interaction with biological targets. The hydroxymethyl group introduces additional hydrogen-bonding capabilities, which are critical for enzyme inhibition studies.

Synthesis and Reaction Optimization

Multi-Step Synthetic Routes

The synthesis of 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically begins with the preparation of the pyrrolidine precursor. A common approach involves cyclization reactions using γ-aminobutyric acid derivatives, followed by functionalization with hydroxymethyl and hydroxyl groups. The thiophene-aldehyde moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions, with dichloromethane (DCM) serving as the primary solvent and triethylamine (TEA) as a base catalyst.

Table 2: Representative Reaction Conditions

ParameterConditions
SolventDichloromethane
CatalystTriethylamine
Temperature0–25°C (step-dependent)
Reaction Time12–48 hours (multi-step)

Key challenges include managing the steric hindrance of the pyrrolidine ring and preventing aldehyde oxidation. Industrial-scale production employs continuous-flow reactors to enhance yield and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR analysis reveals distinct signals for the aldehyde proton (δ=9.810.2\delta = 9.8–10.2 ppm), thiophene protons (δ=6.87.5\delta = 6.8–7.5 ppm), and pyrrolidine hydrogens (δ=3.04.5\delta = 3.0–4.5 ppm). The hydroxymethyl group’s protons resonate as a triplet near δ=3.7\delta = 3.7 ppm due to coupling with adjacent hydroxyl-bearing carbons.

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorption bands at 1680cm1\sim 1680 \, \text{cm}^{-1} (C=O stretch), 3300cm1\sim 3300 \, \text{cm}^{-1} (O-H stretch), and 1050cm1\sim 1050 \, \text{cm}^{-1} (C-O stretch), confirming the presence of aldehyde, hydroxyl, and hydroxymethyl functionalities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z=227.28m/z = 227.28, consistent with the molecular formula C10H13NO3S\text{C}_{10}\text{H}_{13}\text{NO}_{3}\text{S}. Fragmentation patterns indicate cleavage of the pyrrolidine-thiophene bond, yielding diagnostic ions at m/z=112m/z = 112 (pyrrolidine fragment) and m/z=115m/z = 115 (thiophene-aldehyde fragment).

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

The compound’s hydroxyl and hydroxymethyl groups facilitate interactions with enzyme active sites. Preliminary studies suggest inhibitory activity against serine hydrolases, with IC50_{50} values in the micromolar range. Molecular docking simulations reveal hydrogen bonding between the pyrrolidine hydroxyl group and catalytic residues (e.g., His57 in chymotrypsin-like proteases).

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its aldehyde group is amenable to reductive amination, enabling the synthesis of secondary amine derivatives for drug discovery.

Materials Science

In polymer chemistry, the thiophene moiety’s aromaticity contributes to conjugated systems in organic semiconductors. Functionalization with electron-donating pyrrolidine groups enhances charge transport properties in thin-film transistors.

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